molecular formula C14H19BrN2O2 B1504643 Tert-butyl 3-(3-bromoanilino)azetidine-1-carboxylate CAS No. 887579-41-1

Tert-butyl 3-(3-bromoanilino)azetidine-1-carboxylate

Cat. No. B1504643
CAS RN: 887579-41-1
M. Wt: 327.22 g/mol
InChI Key: NVTHQRIHKLKBGL-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(3-bromoanilino)azetidine-1-carboxylate” is a chemical compound. Based on its name, it likely contains an azetidine core (a three-membered nitrogen-containing ring), a tert-butyl group, a carboxylate ester group, and a bromoanilino group .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-(3-bromoanilino)azetidine-1-carboxylate” can be inferred from its name. It likely contains an azetidine ring, which is a three-membered ring containing a nitrogen atom. Attached to this ring is a tert-butyl group, a bromoanilino group, and a carboxylate ester group .

Scientific Research Applications

Synthesis and Characterization for Antimicrobial Properties

A study by Doraswamy and Ramana (2013) focused on synthesizing and characterizing compounds similar to Tert-butyl 3-(3-bromoanilino)azetidine-1-carboxylate, highlighting their potential as antimicrobial agents. The research involved synthesizing various compounds through a sequence of chemical reactions, including reduction, reaction with tert-butyloxy anhydride, and cyclization. These compounds were then screened for their antimicrobial activity (Doraswamy & Ramana, 2013).

Applications in Organic Synthesis

Lebel and Leogane (2005) described a method for producing tert-butyl carbamates, which are structurally related to Tert-butyl 3-(3-bromoanilino)azetidine-1-carboxylate. This method involves a one-pot Curtius rearrangement, showcasing the compound's utility in organic synthesis, particularly for creating protected amino acids (Lebel & Leogane, 2005).

Role in Synthesizing Novel Compounds

The research by D’hooghe et al. (2006) explored the synthesis of cis-3,5-disubstituted morpholine derivatives using a compound structurally similar to Tert-butyl 3-(3-bromoanilino)azetidine-1-carboxylate. This study highlighted the compound's role in creating novel morpholine derivatives, which have potential applications in medicinal chemistry (D’hooghe et al., 2006).

Utility in Medicinal Chemistry

Meyers et al. (2009) described the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound similar to Tert-butyl 3-(3-bromoanilino)azetidine-1-carboxylate. This study highlighted its usefulness as an entry point to novel compounds in medicinal chemistry, particularly for creating structures complementary to piperidine ring systems (Meyers et al., 2009).

Role in Chemical Reactions and Synthesis

Several other studies have explored the role of compounds similar to Tert-butyl 3-(3-bromoanilino)azetidine-1-carboxylate in various chemical reactions and synthesis processes. These studies demonstrate the compound's versatility in organic chemistry, particularly in synthesizing azetidine and aziridine derivatives, and its potential applications in biological and foldameric research (Yadav & Sriramurthy, 2005), (Tayama et al., 2018), (Ji et al., 2018).

properties

IUPAC Name

tert-butyl 3-(3-bromoanilino)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-12(9-17)16-11-6-4-5-10(15)7-11/h4-7,12,16H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTHQRIHKLKBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698768
Record name tert-Butyl 3-(3-bromoanilino)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(3-bromoanilino)azetidine-1-carboxylate

CAS RN

887579-41-1
Record name tert-Butyl 3-(3-bromoanilino)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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